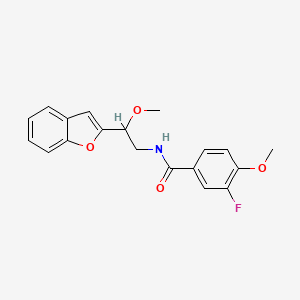

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” is not available, there are general methods for synthesizing benzofuran derivatives. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the rearrangement of coumarins . These methods could potentially be adapted for the synthesis of the requested compound .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, the Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectrophotometer can be used to elucidate the chemical structure .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . The exact chemical reactions that “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” can undergo would depend on its specific structure .Aplicaciones Científicas De Investigación

Anticancer Properties

Benzofuran derivatives, including our compound of interest, have garnered attention for their potential as anticancer agents. Researchers have explored their effects on cell viability and proliferation rates in various cancer cell lines. For instance, hybrid derivatives containing benzofuran moieties demonstrated promising results against human breast cancer (MCF-7) cells . Additionally, substituted benzofurans have exhibited significant growth inhibitory effects in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the compound’s potential in cancer therapy.

Antioxidant Activity

Benzofuran derivatives possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Their ability to scavenge free radicals makes them valuable candidates for therapeutic applications . Further investigations into the specific mechanisms underlying their antioxidant effects could yield novel treatments.

Antibacterial Potential

Researchers have screened benzofuran derivatives for antibacterial activity against both standard and clinical strains. While more studies are needed, these compounds show promise in addressing bacterial infections . Understanding their mode of action and optimizing their efficacy could lead to new antibacterial agents.

Antidepressant and Anxiolytic Potential

Some benzofuran derivatives exhibit effects on neurotransmitter systems, suggesting potential applications in mental health. Researchers have investigated their antidepressant and anxiolytic properties, aiming to develop safer and more effective treatments for mood disorders . Further studies are needed to validate these findings.

Cardiovascular Applications

Certain benzofuran derivatives, such as amiodarone, have been used clinically for their cardiovascular effects. Amiodarone, an antiarrhythmic agent, demonstrates efficacy in managing cardiac arrhythmias. Understanding the structure-activity relationship of benzofuran compounds can guide the design of improved cardiovascular drugs.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzofuran derivatives have attracted attention due to their diverse biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on synthesizing “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” and studying its biological activities and potential applications .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4/c1-23-16-8-7-13(9-14(16)20)19(22)21-11-18(24-2)17-10-12-5-3-4-6-15(12)25-17/h3-10,18H,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIJHOBIXNHUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2700012.png)

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)